molecular formula C7H6ClN3O B11909380 (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol

(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol

Cat. No.: B11909380
M. Wt: 183.59 g/mol
InChI Key: FVVRRPVVCPQHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core value lies in its potential as a precursor for the synthesis of more complex, biologically active molecules, particularly those based on the imidazo[1,2-b]pyridazine scaffold. This scaffold is recognized for its potential as an inhibitor of phosphodiesterase 10 (PDE10), an enzyme targeted for the treatment of various central nervous system (CNS) disorders . As such, researchers can utilize this compound in the exploration and development of potential new therapeutics for psychiatric, neurological, and movement disorders, such as schizophrenia and Parkinson's disease . The structure of the compound features two key functional handles: a chloro group at the 6-position and a hydroxymethyl group at the 8-position. These groups offer orthogonal reactivity, allowing synthetic chemists to perform selective substitution and derivatization reactions. The chloro group is amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of various aromatic and heteroaromatic systems. Meanwhile, the hydroxymethyl group can be functionalized into ethers, esters, or oxidized to the corresponding aldehyde, providing a pathway to diversify the compound's structure and physicochemical properties. This synthetic flexibility makes this compound a valuable and efficient starting point for constructing targeted compound libraries for biological screening. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-3-5(4-12)7-9-1-2-11(7)10-6/h1-3,12H,4H2

InChI Key

FVVRRPVVCPQHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the condensation of appropriate hydrazines with 1,4-diketones or 4-ketoacids.

    Methanol Group Introduction: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming the parent imidazo[1,2-b]pyridazine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: (6-Chloroimidazo[1,2-b]pyridazin-8-yl)aldehyde or (6-Chloroimidazo[1,2-b]pyridazin-8-yl)carboxylic acid.

    Reduction: Imidazo[1,2-b]pyridazine.

    Substitution: Various substituted imidazo[1,2-b]pyridazines depending on the nucleophile used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is its activity as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Case Studies and Findings

  • Inhibition of Specific Kinases : Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine can effectively inhibit various kinases such as CLK1 and DYRKs. For instance, compounds with substitutions at specific positions showed IC50 values less than 100 nM against CLK1 and DYRKs, indicating potent inhibitory activity .
  • Cancer Treatment : The imidazo[1,2-b]pyridazine scaffold has been linked to the development of drugs for treating chronic myelogenous leukemia (CML) and other malignancies. Ponatinib, a well-known BCR-ABL inhibitor derived from this scaffold, exemplifies the therapeutic potential of these compounds .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Various studies have explored the efficacy of related compounds against different bacterial strains.

Research Insights

  • Antibacterial Efficacy : Compounds derived from the imidazo[1,2-b]pyridazine framework have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
  • Mechanisms of Action : The structural characteristics of these compounds contribute to their ability to disrupt bacterial cell function, although specific mechanisms remain an area for further investigation.

Therapeutic Potential in Inflammatory Diseases

The compound's potential extends to inflammatory conditions due to its ability to inhibit Janus kinases (JAKs), which are critical in mediating inflammatory responses.

Applications in Disease Treatment

  • Autoimmune Disorders : Imidazo[1,2-b]pyridazine derivatives have been identified as potential treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by targeting JAK pathways .
  • Transplant Rejection : These compounds may also be beneficial in managing transplant rejection scenarios by modulating immune responses through JAK inhibition .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeTarget/PathwayIC50 Values (nM)Reference
Kinase InhibitionCLK1<100
Kinase InhibitionDYRKs<100
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliModerate
JAK InhibitionJAK1/JAK2/JAK3Potent

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
  • Structure : Hydroxymethyl group at the 2-position instead of 6.
  • Properties :
    • Higher steric hindrance at the 2-position may reduce reactivity in substitution reactions compared to the 8-isomer.
    • Purity: 97% (CAS 1184916-24-2) .
  • Applications : Used in kinase inhibitor synthesis due to its ability to form hydrogen bonds with target proteins .
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
  • Structure : Hydroxymethyl group at the 3-position.
  • Properties :
    • Synthesized via formaldehyde and 6-chloroimidazo[1,2-b]pyridazine with 71% yield .
    • Purity: 96% (CAS 675580-49-1) .
  • Applications: Intermediate for antitrypanosomal agents, leveraging the 3-position for enhanced binding to parasitic enzymes .

Halogenated Derivatives

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methanol
  • Structure : Additional chlorine at the 8-position of an imidazopyridine core.
  • Properties: Molecular formula: C8H6Cl2N2O; increased lipophilicity enhances membrane permeability . Potential applications: Anticancer agents due to dual halogenation improving metabolic stability .
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structure : Bromine substituent and carboxylic acid group.
  • Properties: Higher molecular weight (227.02 g/mol) and acidity (pKa ~3–4) compared to the methanol derivative. Used in metal-catalyzed coupling reactions for drug discovery .

Functional Group Variations

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic Acid Hydrochloride
  • Structure : Carboxylic acid at the 8-position.
  • Properties :
    • Molecular weight: 196.59 g/mol (CAS 1553326-18-3) .
    • Applications: Precursor for amide bond formation in PI4KB inhibitors .
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Structure : Ester group at the 2-position.
  • Properties :
    • Melting point: 155–158°C; used in hydrolytic reactions to generate carboxylic acids .
    • Commercial availability: Priced at ¥9,900 for 250 mg (CAS 64067-99-8) .

Non-Chlorinated Analogs

Imidazo[1,2-b]pyridazin-6-ylmethanol
  • Structure : Lacks the chlorine atom at the 6-position.
  • Properties :
    • Molecular formula: C7H7N3O; reduced electron-withdrawing effects enhance nucleophilic substitution reactivity .
    • Applications: Scaffold for antiviral agents due to improved solubility .
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol
  • Structure : Methyl group at the 3-position instead of chlorine.
  • Properties :
    • Molecular weight: 162.19 g/mol; electron-donating methyl group increases basicity (pKa ~6–7) .
    • Applications: Probable use in neurotransmitter receptor modulators .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications CAS Number
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol 8-CH2OH, 6-Cl 184.61 Intermediate for kinase inhibitors Not explicitly provided
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol 3-CH2OH, 6-Cl 184.61 Antitrypanosomal agent precursor 675580-49-1
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methanol 2-CH2OH, 6-Cl, 8-Cl 217.06 Enhanced lipophilicity for anticancer use CID 47002907
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid 8-COOH, 6-Cl 196.59 PI4KB inhibitor synthesis 1553326-18-3
Imidazo[1,2-b]pyridazin-6-ylmethanol 6-CH2OH 149.15 Antiviral scaffold 135830-23-8

Biological Activity

The compound (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is part of a class of imidazo[1,2-b]pyridazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of kinase inhibition and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Pharmacological Properties

  • Kinase Inhibition :
    • The imidazo[1,2-b]pyridazine scaffold is known for its ability to inhibit various kinases, which are critical in numerous signaling pathways. Substitutions at different positions significantly influence the selectivity and potency against specific kinases.
    • Research indicates that compounds with a 6-chloro substitution exhibit enhanced activity against certain kinases such as DYRKs and CLKs, with IC50 values often below 100 nM .
  • Neuroprotective Effects :
    • Studies have demonstrated that derivatives of this scaffold can exert neuroprotective effects in models of neurodegenerative diseases. For instance, compounds have shown efficacy in inhibiting apoptosis in neuronal cell lines, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Antiviral Activity :
    • Some derivatives have been evaluated for antiviral properties. For example, research into thiomethylimidazo[1,2-b]pyridazine derivatives highlighted their synthesis and subsequent antiviral activity, indicating a broader spectrum of biological effects beyond kinase inhibition .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. The binding affinity to the ATP-binding site of these kinases is crucial for its inhibitory action. Structural modifications at various positions on the imidazo[1,2-b]pyridazine core can enhance or reduce this binding affinity, thus tailoring the compound's pharmacological profile .

Case Study 1: Anti-cancer Activity

A series of studies focused on the anti-cancer potential of imidazo[1,2-b]pyridazine derivatives revealed that certain compounds could significantly inhibit the proliferation of multiple myeloma cells. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position were critical for enhancing anti-proliferative effects .

Case Study 2: Neuroprotective Activity

In vitro studies using SH-SY5Y human neuroblastoma cells demonstrated that several imidazo[1,2-b]pyridazine derivatives did not exhibit cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for potential neuroprotective applications .

Data Tables

Biological Activity IC50 Values (nM) Remarks
CLK1 Inhibition86Strong inhibitor with low cytotoxicity
DYRK1A Inhibition33High potency against DYRK family
Anti-proliferative<100Effective in multiple myeloma models
NeuroprotectionNot cytotoxic at 10 µMSafe for neuronal applications

Q & A

Q. What are the common synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol and its intermediates?

The compound is often synthesized via palladium-catalyzed C3-arylation of 6-chloroimidazo[1,2-b]pyridazine derivatives. For example, coupling reactions with aryl halides (e.g., 3-bromoquinoline or 1,4-dibromobenzene) under optimized conditions (e.g., Pd(OAc)₂ catalyst, PPh₃ ligand, and Cs₂CO₃ base in DMF at 100°C) yield intermediates like 3-(6-chloroimidazo[1,2-b]pyridazin-3-yl)quinoline. Subsequent functionalization (e.g., hydrolysis or reduction) can introduce the methanol group at position 8 .

Q. How is the purity and structural integrity of this compound validated experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR spectroscopy : Peaks are assigned to confirm substituent positions (e.g., δ 8.59 ppm for imidazo[1,2-b]pyridazine protons).
  • Elemental analysis : Matches calculated vs. observed C/H/N/Cl percentages to verify stoichiometry (e.g., C 64.18% vs. 64.28% observed).
  • Melting point determination : Consistency with literature values (e.g., 218–221°C for intermediates).

Advanced Research Questions

Q. How can reaction conditions for palladium-catalyzed C3-arylation be optimized to improve yield and selectivity?

Critical parameters include:

  • Catalyst loading : Lower Pd(OAc)₂ concentrations (1–2 mol%) reduce costs while maintaining turnover frequencies >100 h⁻¹.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Base choice : Cs₂CO₃ improves deprotonation efficiency compared to K₂CO₃.
  • Temperature control : Reactions at 100°C balance kinetics and side-product formation.

Q. What strategies are effective for modifying the methanol group to develop bioactive derivatives?

  • Esterification : Conversion to ethyl carboxylates (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) enhances lipophilicity for cellular uptake.
  • Schiff base formation : Condensation with aryl amines under acidic conditions generates imine-linked analogs (e.g., using glacial acetic acid in methanol).
  • Functional group interconversion : Oxidation to carboxylic acids or reduction to methyl groups broadens structural diversity.

Q. How should researchers resolve contradictions in spectral or analytical data for this compound?

  • Cross-validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic chlorine patterns.
  • X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine analogs).

Q. What biological screening approaches are relevant for evaluating this compound derivatives?

  • Enzyme inhibition assays : Test analogs against targets like neutral sphingomyelinase (nSMase2), which regulates exosome biogenesis.
  • Cellular uptake studies : Use fluorescently tagged derivatives to track subcellular localization in model systems (e.g., neurons or immune cells).
  • Structure-activity relationship (SAR) : Correlate substituent modifications (e.g., chloro vs. bromo groups) with potency.

Methodological Notes

  • Purification : Flash chromatography (e.g., pentane/Et₂O gradients) effectively isolates intermediates.
  • Stability : Store derivatives at –20°C under inert gas to prevent oxidation of the methanol group.
  • Scaling : Milligram-to-gram scale syntheses require strict control of stoichiometry and reaction time to maintain reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.